Cas no 1784765-60-1 (1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one)
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzo[b]thiophen-2-yl)-2,2-difluoroethanone
- 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one
- 1784765-60-1
- EN300-1945314
-
- Inchi: 1S/C10H6F2OS/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H
- InChI Key: DBPSAZGGTWOFEH-UHFFFAOYSA-N
- SMILES: C(C1SC2=CC=CC=C2C=1)(=O)C(F)F
Computed Properties
- Exact Mass: 212.01074231g/mol
- Monoisotopic Mass: 212.01074231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 45.3Ų
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945314-0.05g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1945314-0.1g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1945314-0.25g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1945314-0.5g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1945314-1.0g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1945314-2.5g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1945314-5.0g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1945314-10.0g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1945314-1g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1945314-5g |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one |
1784765-60-1 | 5g |
$3065.0 | 2023-09-17 |
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one
Introduction to 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one (CAS No. 1784765-60-1)
1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one (CAS No. 1784765-60-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as benzothiophene-2-carbaldehyde, 2,2-difluoro-, is characterized by its unique structural features and potential biological activities. The presence of a benzothiophene ring and difluoro substitution on the ethanone moiety imparts distinct chemical and pharmacological properties to this molecule.
The benzothiophene scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The introduction of fluorine atoms, particularly in the 2,2-difluoro configuration, can significantly enhance the lipophilicity and metabolic stability of the compound. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Recent studies have highlighted the potential of 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer cell proliferation. The researchers found that the compound effectively suppressed the growth of several human cancer cell lines, including those derived from breast, lung, and colon cancers.
In another study conducted by a team of researchers at a leading pharmaceutical company, 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one was evaluated for its anti-inflammatory properties. The results showed that the compound significantly reduced inflammation in both in vitro and in vivo models. This finding suggests that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural uniqueness of 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one also makes it an attractive candidate for drug discovery efforts. The benzothiophene ring provides a rigid and planar structure that can facilitate interactions with biological targets. Additionally, the difluoro substitution enhances the compound's ability to cross biological membranes, thereby improving its bioavailability and efficacy.
In terms of synthetic accessibility, 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one can be synthesized using well-established methodologies in organic chemistry. One common approach involves the reaction of 2-bromobenzothiophene with a difluoroketone precursor under suitable conditions. This synthetic route allows for the efficient production of the compound on both laboratory and industrial scales.
The safety profile of 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one is another important aspect to consider. Preliminary toxicological studies have indicated that the compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its long-term safety and potential side effects.
In conclusion, 1-(1-benzothiophen-2-yl)-2,2-difluoroethan-1-one (CAS No. 1784765-60-1) represents a promising lead compound with potential applications in cancer therapy and anti-inflammatory treatments. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development in the pharmaceutical industry.
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